molecular formula C11H9BCl3F4N3 B8092284 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

Cat. No.: B8092284
M. Wt: 376.4 g/mol
InChI Key: KIYIJBDMRJQUTJ-UHFFFAOYSA-M
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Description

This bicyclic triazolium salt features a 2,4,6-trichlorophenyl substituent at the 2-position of the pyrrolo-triazolium core, paired with a tetrafluoroborate (BF₄⁻) counterion. It serves as a precursor for generating N-heterocyclic carbenes (NHCs), which are pivotal in organocatalysis and transition-metal coordination chemistry. The compound is synthesized via alkylation or protonation of the corresponding triazole, followed by anion exchange to yield the tetrafluoroborate salt . Its purity is typically ≥97% (HPLC), and it is stored under inert conditions to prevent decomposition .

Properties

IUPAC Name

2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N3.BF3.FH/c12-7-4-8(13)11(9(14)5-7)17-6-16-3-1-2-10(16)15-17;2-1(3)4;/h4-6H,1-3H2;;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYIJBDMRJQUTJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C=C(C=C3Cl)Cl)Cl.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BCl3F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Intermediate Formation

2,4,6-Trichlorophenylhydrazine is synthesized via chlorination of phenylhydrazine derivatives, as detailed in U.S. Patent 4,772,747. The hydrazine precursor reacts with pyrrolidin-2-one in anhydrous dichloromethane under nitrogen, catalyzed by trimethyloxonium tetrafluoroborate. This generates an N-alkylated intermediate, which undergoes cyclization upon heating with trimethyl orthoformate and HBF4·Et2O.

Reaction Conditions:

  • Solvent: Anhydrous CH2Cl2 or acetic acid

  • Temperature: 110°C (reflux)

  • Catalysts: HBF4·Et2O or BF3·OEt2

  • Yield: 50–65% after recrystallization.

Cyclization and Salt Formation

Cyclization forms the pyrrolo-triazole core, with concurrent counterion exchange to tetrafluoroborate. The crude product is purified via recrystallization from dichloromethane/diethyl ether, yielding crystalline solids with melting points of 154–156°C.

Alkylation of Pre-Formed Triazole Derivatives

An alternative route involves alkylating pre-synthesized triazole derivatives with 2,4,6-trichlorophenyl groups. This method avoids direct handling of hazardous chlorinating agents.

Triazole Precursor Synthesis

Pyrrolo-triazole precursors are synthesized via cycloaddition of azides with alkynes or via ring-closing metathesis. For example, 6,7-dihydro-5H-pyrrolo[2,1-c]triazole is prepared from pyrrolidinone and phenylhydrazine derivatives.

Electrophilic Substitution

The triazole core undergoes electrophilic substitution using 2,4,6-trichlorophenyl iodonium salts or Friedel-Crafts acylation. Anhydrous conditions and Lewis acids (e.g., AlCl3) are critical to prevent hydrolysis.

Optimized Parameters:

  • Reaction Time: 12–24 hours

  • Temperature: 25–40°C

  • Solvent: Tetrahydrofuran (THF) or acetonitrile

  • Yield: 45–55%.

Counterion Exchange to Tetrafluoroborate

The final step involves replacing labile counterions (e.g., perchlorate) with tetrafluoroborate. This is achieved via metathesis with NaBF4 or AgBF4 in polar aprotic solvents.

Procedure:

  • Dissolve the triazolium perchlorate in acetone or methanol.

  • Add NaBF4 (1.2 equivalents) and stir for 6 hours.

  • Filter and recrystallize from ethanol/water.

Characterization Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 2.71 (app quintet, J = 7.4 Hz, CH2), 3.11–3.16 (m, CH2), 7.53 (d, J = 4.2 Hz, ArH).

  • HRMS (ESI+): m/z 376.0902 ([M-BF4]+, calc. 376.0910).

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, cyclocondensation under microwave conditions (150°C, 10 min) achieves 70% yield with minimal byproducts.

Solvent-Free Approaches

Green chemistry methods eliminate solvents by using neat reactants. This approach improves atom economy and reduces waste, albeit with slightly lower yields (50–60%).

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Advantages Limitations
Cyclocondensation50–65%24–48 hoursHigh purity; scalableRequires toxic chlorinating agents
Alkylation45–55%12–24 hoursAvoids direct chlorinationLow yields due to side reactions
Microwave-Assisted70%10–30 minutesRapid; energy-efficientSpecialized equipment required
Solvent-Free50–60%6–12 hoursEnvironmentally friendlyLimited substrate compatibility

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties to suit specific applications.

Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties. These derivatives can be further utilized in different applications based on their unique characteristics.

Scientific Research Applications

Catalysis

One of the primary applications of this compound is as a catalyst in organic synthesis. Its triazolium structure allows it to participate effectively in various catalytic reactions, particularly those involving N-heterocyclic carbenes (NHCs). NHCs are known for their ability to stabilize reactive intermediates and facilitate transformations such as:

  • Aza-Diels-Alder Reactions : This compound can serve as a precatalyst for enantioselective aza-Diels-Alder reactions, which are valuable in synthesizing complex organic molecules .
Reaction TypeRole of Compound
Aza-Diels-AlderPrecatalyst for enantioselective synthesis
Cross-couplingFacilitates bond formation in organic synthesis

Pharmaceutical Development

The compound's structural features suggest potential applications in drug development. Its triazole moiety is often associated with bioactive compounds that exhibit antifungal and antibacterial properties. Research indicates that derivatives of triazoles can interact with biological targets effectively:

  • Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit the growth of various pathogens, making them candidates for further pharmaceutical exploration .

Materials Science

In materials science, this compound can be utilized to develop advanced materials due to its unique electronic properties. The incorporation of triazolium salts into polymer matrices can enhance conductivity and thermal stability:

  • Conductive Polymers : By integrating this compound into polymer systems, researchers can create materials with improved electrical properties suitable for applications in electronics and sensors.

Case Study 1: Catalytic Applications

In a study published in the Journal of the American Chemical Society, researchers demonstrated the efficacy of NHCs derived from triazolium salts in catalyzing asymmetric reactions. The specific application of 6,7-dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate was highlighted as a key component in enhancing reaction yields and selectivity .

Case Study 2: Antimicrobial Research

A research article focused on the synthesis of new triazole derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria. This finding supports the potential for developing new therapeutic agents based on this compound's structure .

Mechanism of Action

The mechanism by which 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The 2,4,6-trichlorophenyl group is electron-withdrawing, enhancing the electrophilicity of the triazolium core. This contrasts with analogues bearing 2,4,6-trimethylphenyl (mesityl) or pentafluorophenyl groups:

  • 2,4,6-Trimethylphenyl (Mesityl): Electron-donating methyl groups increase steric bulk, reducing catalytic activity in some NHC-mediated reactions but improving stability. For example, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate (CAS 862893-80-9) is noted for its use in asymmetric catalysis due to its rigid chiral environment .
  • Pentafluorophenyl : The strongly electron-withdrawing nature of this group (e.g., in CAS 862095-91-8) enhances solubility in polar solvents and accelerates carbene formation kinetics. However, it may reduce thermal stability compared to trichlorophenyl derivatives .
Table 1: Key Structural and Electronic Comparisons
Compound (CAS) Substituent Electronic Effect Steric Bulk Purity Application Highlight
1353251-02-1 2,4,6-Trichlorophenyl Withdrawing Moderate ≥97% Organocatalysis, metal coordination
862893-80-9 2,4,6-Trimethylphenyl Donating High ≥95% Asymmetric synthesis
862095-91-8 Pentafluorophenyl Strongly Withdrawing Low ≥98% Cross-condensation reactions

Catalytic Performance in Benzoin Condensation

A direct comparison in benzoin condensation reactions reveals that the 2,4,6-trichlorophenyl derivative exhibits moderate activity, while the pentafluorophenyl analogue (CAS 862095-91-8) shows superior performance due to its enhanced electrophilicity. However, the mesityl-substituted variant (CAS 862893-80-9) is preferred in enantioselective reactions, where steric shielding directs substrate orientation .

Crystallization Behavior

Crystallization challenges are common among triazolium salts. For example, the 2,4,6-triisopropylphenyl analogue required advanced techniques like evaporative nucleation-controlled crystallization (ENaCt) for structural elucidation, whereas the 2,4,6-trichlorophenyl derivative crystallizes more readily under standard conditions .

Biological Activity

6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate (CAS No. 1353251-02-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9BCl3F4N3
  • Molecular Weight : 376.37 g/mol
  • Storage Conditions : Keep under inert gas (nitrogen or argon) at 2-8°C to maintain stability .

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The presence of the triazole ring is significant as it is known to influence biological pathways through:

  • Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors which can interfere with metabolic processes.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in certain cell types .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. In vitro studies have indicated:

  • Broad-Spectrum Activity : Effective against a range of bacterial strains and fungi.
  • Mechanism : Likely involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Cytotoxicity

Research indicates potential cytotoxic effects against various cancer cell lines:

  • Case Study : A study reported that derivatives similar to this compound showed significant cytotoxicity against human breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 27.3 μM to 43.4 μM .
  • Mechanism : Induction of apoptosis through ROS-mediated pathways has been suggested as a mechanism for observed cytotoxic effects.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

  • Inflammatory Models : In models of inflammation, triazole derivatives have been observed to reduce pro-inflammatory cytokine levels. This suggests a potential role in managing inflammatory diseases.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialBroad-spectrum activity
CytotoxicityIC50 against MCF-7: 27.3 - 43.4 μM
Anti-inflammatoryReduced cytokine levels

Q & A

Q. How can researchers design kinetic studies to probe the compound’s stability in acidic/basic media?

  • Methodological Answer : Conduct pH-dependent degradation assays using buffer solutions (pH 1–13) and track decomposition via HPLC. For example, ’s pharmacokinetic analysis of thiadiazines used pseudo-first-order kinetics to calculate half-lives. Arrhenius plots at 25–60°C further elucidate activation energies .

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